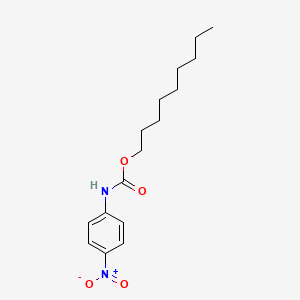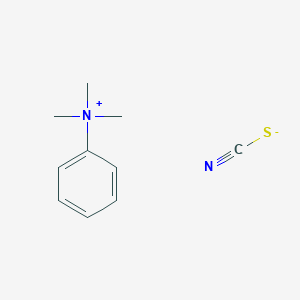
Carbamic acid, N-(4-nitrophenyl)-, nonyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, N-(4-nitrophenyl)-, nonyl ester is an organic compound with the molecular formula C16H24N2O4. It is a derivative of carbamic acid and features a nitrophenyl group attached to a nonyl ester chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-(4-nitrophenyl)-, nonyl ester typically involves the reaction of 4-nitrophenyl isocyanate with nonanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
4-Nitrophenyl isocyanate+Nonanol→Carbamic acid, N-(4-nitrophenyl)-, nonyl ester
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reactants. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-(4-nitrophenyl)-, nonyl ester can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group.
Major Products
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the nucleophile used, resulting in various substituted carbamates.
Scientific Research Applications
Carbamic acid, N-(4-nitrophenyl)-, nonyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, N-(4-nitrophenyl)-, nonyl ester involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in various biochemical pathways, influencing the compound’s activity. The ester group can be hydrolyzed, releasing the active carbamic acid derivative, which then exerts its effects on the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-(4-nitrophenyl)-, ethyl ester
- Carbamic acid, N-(4-nitrophenyl)-, methyl ester
- Carbamic acid, N-(4-nitrophenyl)-, butyl ester
Uniqueness
Carbamic acid, N-(4-nitrophenyl)-, nonyl ester is unique due to its longer nonyl ester chain, which can influence its solubility, reactivity, and interactions with biological systems. This makes it distinct from its shorter-chain counterparts and potentially more suitable for specific applications in research and industry.
Properties
CAS No. |
94373-85-0 |
|---|---|
Molecular Formula |
C16H24N2O4 |
Molecular Weight |
308.37 g/mol |
IUPAC Name |
nonyl N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C16H24N2O4/c1-2-3-4-5-6-7-8-13-22-16(19)17-14-9-11-15(12-10-14)18(20)21/h9-12H,2-8,13H2,1H3,(H,17,19) |
InChI Key |
ZYXMMJPCMVOXSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol](/img/structure/B14345988.png)












